

Introduction: The Significance of Structural Analogs in Peptide Science

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Compound of Interest

Compound Name: *L-Homohistidine*

CAS No.: 58501-47-6

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L-Histidine is a proteinogenic amino acid renowned for its unique imidazole side chain, which acts as a proton donor or acceptor at physiological pH, making it a crucial component in the active sites of many enzymes. **L-Homohistidine**, a non-proteinogenic analog, extends the L-Histidine side chain by a single methylene (-CH₂) group. This seemingly minor modification introduces significant changes in flexibility, steric profile, and the spatial orientation of the imidazole ring relative to the peptide backbone.

Understanding the precise structural and electronic consequences of this modification is paramount for rational drug design. Spectroscopic techniques offer a powerful, non-destructive toolkit to probe these differences at a molecular level. This guide explains the causality behind choosing specific spectroscopic methods—Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, and Circular Dichroism (CD)—and provides a detailed comparison of the spectral data for L-Histidine and **L-Homohistidine**, grounded in first principles.

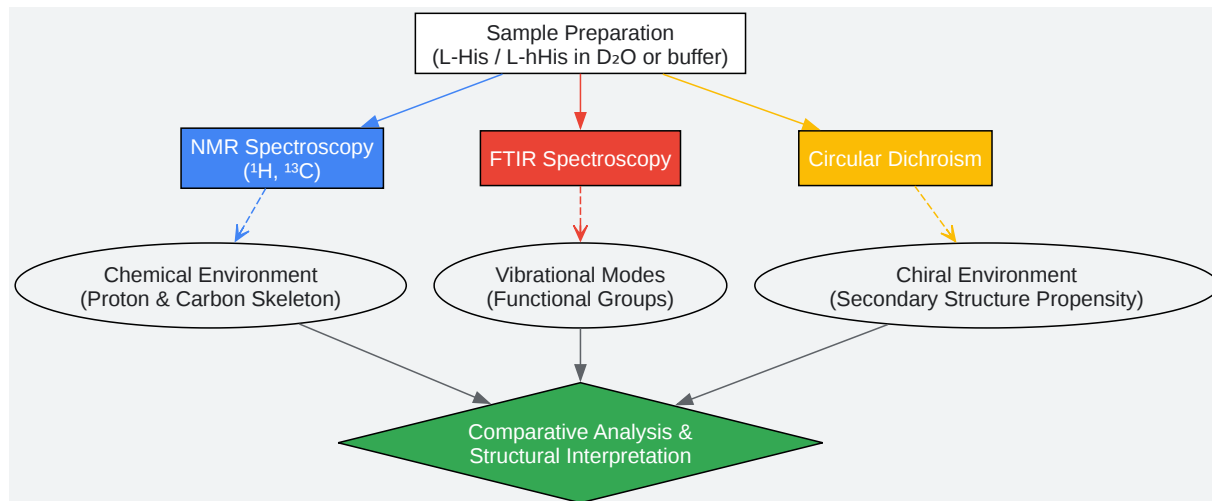
Molecular Structures: The Foundational Difference

The key to interpreting the spectroscopic data lies in understanding the fundamental structural distinction between the two molecules. **L-Homohistidine** possesses an additional methylene group in its side chain, increasing the distance and rotational freedom between the chiral α -carbon and the imidazole ring.

Caption: Molecular structures of L-Histidine and **L-Homohistidine**.

Experimental Design: A Self-Validating Spectroscopic Workflow

The selection of spectroscopic techniques is driven by the specific information each can provide about the molecular structure and environment. The following workflow is designed to provide a comprehensive and cross-validated characterization.



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Caption: Workflow for the comparative spectroscopic analysis of amino acid analogs.

General Spectroscopic Protocols

The following protocols serve as a robust starting point for the analysis of these amino acids. Trustworthiness is ensured by referencing standardized procedures and highlighting critical parameters.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve 5-10 mg of the amino acid in 0.5-0.7 mL of deuterium oxide (D₂O) to avoid the large solvent signal from H₂O. Add a small amount of a reference standard, such as DSS or TSP, for accurate chemical shift calibration (0.0 ppm). Adjust pD (the equivalent of pH in D₂O) as needed with DCl or NaOD to study protonation states.
- **Acquisition:** Acquire ¹H NMR spectra on a spectrometer operating at 400 MHz or higher.[1] Typical parameters include a 30° pulse angle, a relaxation delay of 5 seconds, and 16-64 scans for good signal-to-noise. For ¹³C NMR, a greater number of scans will be required due to the low natural abundance of ¹³C.[2]
- **Causality:** The choice of D₂O as a solvent is critical; it exchanges with the labile amine (-NH₂) and carboxylic acid (-COOH) protons, simplifying the spectrum to show only the C-H protons. This allows for unambiguous analysis of the side chain and α-carbon environments.

B. Fourier-Transform Infrared (FTIR) Spectroscopy

- **Sample Preparation:** For solid-state analysis, prepare a KBr pellet by mixing ~1 mg of the sample with ~100 mg of dry KBr powder and pressing it into a transparent disk. Alternatively, for solution-phase analysis, dissolve the sample in a suitable solvent (like D₂O) and analyze using a liquid cell with CaF₂ windows.
- **Acquisition:** Record the spectrum using an FTIR spectrometer, typically over a range of 4000 to 400 cm⁻¹. [3] Acquire at least 32 scans with a resolution of 4 cm⁻¹ and ratio them against a background spectrum of the pure KBr pellet or solvent. [3]
- **Causality:** FTIR probes the vibrational frequencies of chemical bonds. It is exceptionally sensitive to the presence of key functional groups like C=O (carboxylate), N-H (amine), and the C=C and C-N bonds within the imidazole ring, providing a molecular "fingerprint". [4][5]

Comparative Analysis: Deciphering the Spectral Signatures

^1H and ^{13}C NMR Spectroscopy: Mapping the Chemical Environment

NMR spectroscopy provides the most detailed insight into the electronic environment of each atom in the molecule. The insertion of a methylene group in **L-Homohistidine** has predictable, yet significant, consequences on the chemical shifts (δ) of the side-chain nuclei.

Caption: Comparative NMR data for L-Histidine and **L-Homohistidine** in D_2O .

Expert Interpretation:

- Side Chain Protons ($\beta\text{-CH}_2$ vs. $\beta,\gamma\text{-CH}_2$): In L-Histidine, the β -protons are adjacent to the electron-withdrawing imidazole ring, resulting in a downfield shift (~ 3.37 ppm). In **L-Homohistidine**, the new β -protons are further from the ring and experience less deshielding, shifting them significantly upfield (~ 2.05 ppm). The new γ -protons in homohistidine, now adjacent to the ring, appear at ~ 2.60 ppm. This clear separation and distinct multiplet patterns (a multiplet for $\beta\text{-CH}_2$ and a triplet for $\gamma\text{-CH}_2$) are definitive identifiers for homohistidine.
- α -Proton: The α -proton of **L-Homohistidine** (~ 3.25 ppm) is shifted upfield compared to L-Histidine (~ 4.06 ppm).[6] This is due to the increased distance from the imidazole ring, reducing its electron-withdrawing inductive effect on the α -carbon.
- Imidazole Protons: The chemical shifts of the imidazole protons are also affected. The C-2 (ζ) and C-5 (ϵ) protons in homohistidine are reported at ~ 7.55 and ~ 6.80 ppm respectively. These values are slightly different from those in histidine (~ 8.69 and ~ 7.42 ppm), reflecting the altered electronic influence of the alkyl chain.[6]
- ^{13}C NMR Predictions: While direct experimental ^{13}C data for **L-Homohistidine** is sparse, predictable changes are expected. The additional methylene carbon ($\gamma\text{-C}$) would introduce a new signal in the aliphatic region (~ 25 ppm). The original β -carbon signal would shift due to the change in its chemical neighborhood. The α -carbon and carboxyl signals would also

experience minor shifts due to the altered inductive effects transmitted through the longer side chain.

Vibrational Spectroscopy (FTIR): A Fingerprint of Functional Groups

FTIR spectroscopy is ideal for confirming the presence of key functional groups and probing bonding environments. The spectra of L-Histidine and **L-Homohistidine** are expected to be broadly similar, as they contain the same functional moieties. However, subtle yet important differences arise from the longer alkyl chain.

Vibrational Mode	L-Histidine (cm ⁻¹)	L-Homohistidine (Expected, cm ⁻¹)	Interpretation of Differences
Imidazole Ring C-H/N-H Stretch	~3100-2700	~3100-2700	This complex region, characteristic of the imidazole ring, is expected to be highly similar in both molecules. [3] [7]
Aliphatic C-H Stretch	~2855	~2950-2850	L-Homohistidine will show a more intense and possibly more complex signal in this region due to the presence of two additional C-H bonds in the extra methylene group.
Carboxylate (COO ⁻) Stretch	~1630 (asymmetric)	~1630	The position of the carboxylate stretch is highly sensitive to its local environment (e.g., hydrogen bonding) but should be fundamentally similar between the two. [3]
Imidazole Ring Skeletal Vibrations	~1585 (C=C), ~623 (C-N)	~1585, ~623	These fingerprint vibrations are characteristic of the imidazole ring itself and should be largely unaffected by the change in the alkyl chain length. [3] [8]

Amine (NH ₃ ⁺) Bending/Stretching	~1449 (symmetric)	~1450	The primary amine vibrations are dictated by the α -amino group and are not expected to change significantly.[3]
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Expert Interpretation: The most diagnostic difference in the FTIR spectra will be the increased intensity and complexity in the aliphatic C-H stretching region (around 2900 cm⁻¹) for **L-Homohistidine**. While the "fingerprint" vibrations of the core functional groups (imidazole, carboxylate, amine) will confirm the molecule's identity as a histidine analog, the C-H stretch region provides direct evidence of the extended side chain.

Chiroptical Spectroscopy (Circular Dichroism): Probing the Chiral Center

Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light, a phenomenon exclusive to chiral molecules. In amino acids, the main chromophore absorbing in the accessible UV range (200-250 nm) is often the side chain—in this case, the imidazole ring.

Expert Interpretation: The CD signal is highly dependent on the spatial relationship between the chiral center (the α -carbon) and the chromophore.

- **Effect of Distance:** In **L-Homohistidine**, the imidazole chromophore is one carbon atom further away from the α -carbon than in L-Histidine. This increased distance and flexibility will likely alter the coupling between the electronic transitions of the chromophore and the chiral center, leading to a change in the shape and intensity of the CD spectrum. One might expect a reduction in the molar ellipticity for **L-Homohistidine** compared to L-Histidine, as the influence of the chiral center on the chromophore diminishes with distance.
- **Effect of pH:** For both molecules, the CD spectrum will be highly pH-dependent. Protonation of the imidazole ring (pKa ~6.0) significantly alters its electronic structure and, therefore, its absorption and CD profile. Comparing the CD spectra of both analogs at pH values below and above the pKa is a critical experiment. This reveals how the longer side chain in **L-**

Homohistidine might influence the conformational preferences of the protonated versus neutral imidazole ring.

Conclusion and Outlook

The spectroscopic comparison of L-Histidine and **L-Homohistidine** reveals a clear and predictable set of structural and electronic differences.

- NMR provides the most definitive evidence, with significant upfield shifts of the α - and new β -protons in **L-Homohistidine**, offering an unambiguous method for differentiation.
- FTIR corroborates the structural similarity of the functional groups but highlights the extended alkyl chain of **L-Homohistidine** through a more pronounced aliphatic C-H stretching signal.
- Circular Dichroism offers a sensitive probe for the conformational impact of the longer side chain, with expected changes in signal intensity reflecting the increased distance between the chiral center and the imidazole chromophore.

For drug development professionals, these spectroscopic signatures are not merely academic. They provide a quality control fingerprint for synthesized peptides, a tool to study the local environment of these residues within a protein or peptide, and a foundational dataset for computational modeling to predict the functional consequences of substituting L-Histidine with its homologous analog. This guide provides the experimental rationale and interpretive framework necessary to leverage these powerful techniques in the advancement of peptide-based therapeutics.

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